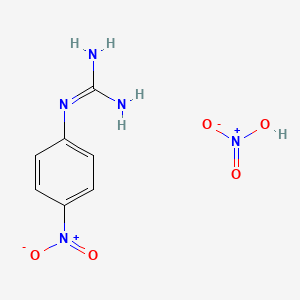

1-(4-Nitrophenyl)guanidine nitrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Nitrophenyl)guanidine nitrate is an organic compound with the molecular formula C7H9N5O5 It is a derivative of guanidine, featuring a nitrophenyl group attached to the guanidine moiety

Wirkmechanismus

Target of Action

Guanidines, in general, play key roles in various biological functions . They are a privileged structure in many natural products, biochemical processes, and pharmaceuticals .

Mode of Action

For instance, they serve as valuable scaffolds in organocatalysis and precursors for the synthesis of heterocycles .

Biochemical Pathways

Guanidines are known to be involved in a variety of biochemical processes .

Pharmacokinetics

The compound’s molecular weight is 24318 , which could influence its bioavailability.

Result of Action

Guanidines, in general, play key roles in various biological functions .

Action Environment

A study has shown that guanidine nitrate can degrade upon exposure to nitrogen oxide gases in a humid environment .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(4-Nitrophenyl)guanidine nitrate can be synthesized through a multi-step process involving the reaction of 4-nitroaniline with cyanamide, followed by nitration. The reaction typically involves:

Step 1: Reaction of 4-nitroaniline with cyanamide in the presence of a base to form 1-(4-nitrophenyl)guanidine.

Step 2: Nitration of the resulting 1-(4-nitrophenyl)guanidine using nitric acid to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Nitrophenyl)guanidine nitrate undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The guanidine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Formation of nitro derivatives.

Reduction: Formation of 1-(4-aminophenyl)guanidine nitrate.

Substitution: Formation of substituted guanidine derivatives.

Wissenschaftliche Forschungsanwendungen

1-(4-Nitrophenyl)guanidine nitrate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor due to its guanidine moiety.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Vergleich Mit ähnlichen Verbindungen

1-(4-Aminophenyl)guanidine nitrate: Similar structure but with an amino group instead of a nitro group.

1-(4-Methylphenyl)guanidine nitrate: Similar structure but with a methyl group instead of a nitro group.

1-(4-Chlorophenyl)guanidine nitrate: Similar structure but with a chloro group instead of a nitro group.

Uniqueness: 1-(4-Nitrophenyl)guanidine nitrate is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group can undergo various transformations, making the compound versatile for synthetic applications. Additionally, the nitro group may enhance the compound’s biological activity compared to its analogs .

Biologische Aktivität

1-(4-Nitrophenyl)guanidine nitrate is a chemical compound with the molecular formula C₇H₉N₅O₅ and a molecular weight of 243.18 g/mol. This compound is characterized by the presence of a nitrophenyl group attached to a guanidine structure, which contributes to its unique biological properties. The guanidine functionality is recognized for its involvement in numerous biological processes and pharmaceutical applications, making it a compound of interest in medicinal chemistry.

The compound is moderately soluble in various solvents, with solubility values reported between 1.33 mg/ml and 6.65 mg/ml. Its structure includes multiple functional groups that are significant for its chemical behavior and potential applications in biological systems.

Biological Activity

This compound has been explored for various biological activities, particularly its interaction with biomolecules such as proteins and enzymes. The following sections summarize key findings from research studies regarding its biological activity.

The mechanisms by which this compound exerts its biological effects include:

- Protein Interaction: Studies indicate that this compound can interact with specific proteins, potentially modulating their activity. Understanding these interactions is crucial for elucidating its pharmacological profile.

- Enzyme Inhibition: There is evidence suggesting that this compound may inhibit certain enzymes, which could be beneficial in therapeutic contexts.

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

- Antiparasitic Activity: An exploratory study highlighted the potential of guanidine derivatives, including this compound, as novel scaffolds against Trypanosoma cruzi, the causative agent of Chagas disease. Compounds LQOF-G1 and LQOF-G29 were identified as potent candidates for further development .

- Toxicity Studies: Interaction studies have been conducted to assess the safety profile of this compound. These studies focus on its toxicity levels when interacting with various biological systems, providing insights into its practical applications and limitations.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds reveals notable differences in biological activity:

| Compound Name | CAS Number | Similarity Index | Notable Features |

|---|---|---|---|

| 1-(2-Methyl-5-nitrophenyl)guanidine nitrate | 152460-08-7 | 0.74 | Contains a methyl group enhancing solubility. |

| N,N-Diphenylguanidine Monohydrobromide | 93982-96-8 | 0.69 | Exhibits different biological activities. |

| 6-Nitro-1H-benzo[d]imidazol-2-amine | 6232-92-4 | 0.73 | Known for distinct pharmacological properties. |

| N-Phenylimidodicarbonimidic diamide hydrochloride | 55-57-2 | 0.63 | Different functional groups affecting reactivity. |

This table illustrates the diverse biological activities and chemical behaviors among compounds sharing structural similarities with this compound.

Eigenschaften

IUPAC Name |

nitric acid;2-(4-nitrophenyl)guanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2.HNO3/c8-7(9)10-5-1-3-6(4-2-5)11(12)13;2-1(3)4/h1-4H,(H4,8,9,10);(H,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REOYYGKJQOLCPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C(N)N)[N+](=O)[O-].[N+](=O)(O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.